molecular formula C6H10N2O B3059598 4-Propoxy-1H-pyrazole CAS No. 88095-60-7

4-Propoxy-1H-pyrazole

Cat. No. B3059598
CAS RN: 88095-60-7
M. Wt: 126.16 g/mol
InChI Key: FSHUUXABEGTSCV-UHFFFAOYSA-N
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Description

4-Propoxy-1H-pyrazole is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Antioxidant and Free Radical Scavenging Activities

  • Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives, including structures related to 4-Propoxy-1H-pyrazole, demonstrating significant antioxidant activities in vitro. Compound 4k exhibited the highest antioxidant activity, indicating the potential of such compounds in oxidative stress-related applications (Karrouchi et al., 2019).
  • Kaddouri et al. (2020) found that novel heterocyclic compounds containing pyrazole showed antioxidant potential, with ligand 4 displaying the best activity. This suggests a potential application of this compound derivatives in managing oxidative stress (Kaddouri et al., 2020).

Chemical Stability and Catalytic Applications

  • Colombo et al. (2011) explored the chemical stability of pyrazolate-bridged metal–organic frameworks, including 1,3,5-tris(1H-pyrazol-4-yl)benzene derivatives. This research highlights the potential of this compound in creating stable structures for catalytic processes (Colombo et al., 2011).

Synthesis of Multisubstituted Pyrazoles

  • Zhu et al. (2013) developed a method for synthesizing highly substituted 4-sulfonyl-1H-pyrazoles, highlighting the versatility of 1H-pyrazoles like this compound in complex organic syntheses (Zhu et al., 2013).

Molecular Interaction and Stabilization Studies

  • Tewari et al. (2014) studied the interaction of pyrazole ester derivatives with acetone, demonstrating the potential of such compounds in molecular recognition and stabilization, relevant to chemical sensors and material sciences (Tewari et al., 2014).

Protection Against Oxidative Stress

  • Soliman et al. (2019) investigated a novel pyrazolecarboxamide derivative's protective effects against oxidative stress, suggesting the application of this compound derivatives in mitigating environmental toxicant impacts (Soliman et al., 2019).

Synthesis of Novel Organic Compounds

  • Yu et al. (2013) achieved the synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, showcasing the importance of pyrazole derivatives in the development of new compounds for drug discovery (Yu et al., 2013).

Future Directions

Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

properties

IUPAC Name

4-propoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-9-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHUUXABEGTSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601512
Record name 4-Propoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88095-60-7
Record name 4-Propoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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